molecular formula C12H16F3N B15310536 3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine

3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine

Cat. No.: B15310536
M. Wt: 231.26 g/mol
InChI Key: PTBRGFGEZABBPM-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine is a fluorinated primary amine with a propane backbone featuring a 4-isopropylphenyl group at the second carbon and three fluorine atoms at the first carbon. Its molecular formula is C₁₂H₁₅F₃N, with a molecular weight of approximately 230.25 g/mol (calculated from structural data) . The trifluoro substitution introduces strong electron-withdrawing effects, reducing the amine’s basicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propan-1-amine

InChI

InChI=1S/C12H16F3N/c1-8(2)9-3-5-10(6-4-9)11(7-16)12(13,14)15/h3-6,8,11H,7,16H2,1-2H3

InChI Key

PTBRGFGEZABBPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine typically involves the reaction of 4-isopropylbenzaldehyde with 3,3,3-trifluoropropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Substituents on Propane Backbone Molecular Formula Molecular Weight Notable Properties
3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine 4-isopropylphenyl, -NH₂ C₁₂H₁₅F₃N 230.25 High lipophilicity, potential CNS activity
3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine 3-(trifluoromethyl)phenyl, -NH₂ C₁₀H₉F₆N 257.18 Increased fluorination, higher MW
3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine 1H-1,2,4-triazol-1-yl, -NH₂ C₅H₆F₃N₃ 165.12 Heterocyclic, potential H-bonding
(S)-1-(4-isopropylphenyl)propan-1-amine 4-isopropylphenyl, -NH₂ (no trifluoro) C₁₂H₁₉N 177.29 Lower MW, less fluorinated

Key Observations :

  • Fluorination Impact: The trifluoro group in the target compound reduces basicity and increases metabolic stability compared to non-fluorinated analogs like (S)-1-(4-isopropylphenyl)propan-1-amine .
  • Heterocyclic Analogs : The triazole-substituted analog introduces a nitrogen-rich heterocycle, enabling hydrogen bonding interactions absent in the phenyl-substituted target compound.

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